(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a derivative of proline, an amino acid that plays a key role in the structure and function of proteins .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group), which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 245.27 g/mol . Other properties such as melting point, boiling point, and solubility are not provided in the search results .Scientific Research Applications
Influenza Neuraminidase Inhibition : This compound has been utilized in the design and synthesis of potent inhibitors of influenza neuraminidase, an essential enzyme for the influenza virus. The efficient synthesis of related core structures has been developed, leading to the identification of potent NA inhibitors. The interactions of these inhibitors with the NA active site have been elucidated through X-ray crystallography, revealing their potential for treating influenza (Wang et al., 2001).
Combinatorial Synthesis : The compound is also significant in the combinatorial solution-phase synthesis of related pyrrolidine carboxamides. This process involves preparing key intermediates and coupling them with amines to generate a library of compounds, showcasing its role in facilitating the discovery of new molecular entities (Malavašič et al., 2007).
Crystallographic Analysis : The compound's derivatives have been studied through crystallographic analysis, offering insights into their molecular conformations. This information is crucial for understanding the molecule's interactions with biological targets and for drug design (Yuan et al., 2010).
Catalysis in Chemical Synthesis : It has been used in the preparation of analogues for asymmetric catalysis, particularly in hydrogenation reactions. This application is vital for producing chiral compounds, which are important in pharmaceuticals (Inoguchi et al., 1989).
Synthesis of Dipeptide Derivatives : The compound is instrumental in synthesizing dipeptide derivatives containing non-proteinogenic amino acids. This synthesis is significant for developing novel peptides with potential biological activity (Schutkowski et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564609 | |
Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
132622-66-3 | |
Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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